2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzamide core substituted with chloro, fluoro, and nitro groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-fluoroaniline to introduce the nitro group, followed by chlorination to add the chloro substituent. The final step involves the formation of the benzamide linkage through an amide coupling reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its antibacterial activity, particularly against drug-resistant strains of Klebsiella pneumoniae. The presence of the chloro and nitro groups enhances its binding affinity to bacterial enzymes, promoting cell lysis.
Pharmacokinetics: Studies have shown that it has a favorable pharmacokinetic profile, indicating good parameters for oral use.
Mechanism of Action
The antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide is primarily due to its interaction with penicillin-binding proteins in bacterial cell walls. This interaction inhibits cell wall synthesis, leading to bacterial cell lysis and death . The chloro and nitro groups play a crucial role in stabilizing the molecule within the target enzyme, enhancing its efficacy.
Comparison with Similar Compounds
Similar compounds include:
N-(4-fluoro-3-nitrophenyl)acetamide: Lacks the chloro substituent, resulting in lower antibacterial activity.
2-chloro-N-phenylacetamide: Does not have the nitro groups, which reduces its binding affinity to bacterial enzymes.
Phenoxy acetamide derivatives: These compounds have different substituents on the benzamide core, leading to variations in biological activity and pharmacokinetic profiles.
2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide stands out due to its unique combination of chloro, fluoro, and nitro groups, which collectively enhance its antibacterial properties and pharmacokinetic profile.
Properties
IUPAC Name |
2-chloro-N-(4-fluoro-3-nitrophenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O5/c14-10-6-8(17(20)21)2-3-9(10)13(19)16-7-1-4-11(15)12(5-7)18(22)23/h1-6H,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCHUYHJJWRLRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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